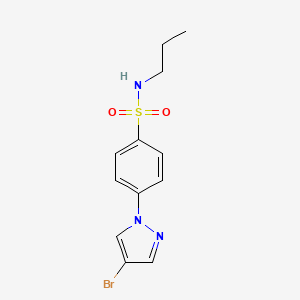

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide typically involves the following steps:

Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

Sulfonamide Formation: The 4-bromo-1H-pyrazole is then reacted with N-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .

Applications De Recherche Scientifique

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological systems, providing insights into their potential therapeutic effects.

Mécanisme D'action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This makes the compound a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the sulfonamide group.

4-(4-Bromo-1H-pyrazol-1-yl)methylbenzoic acid: Another derivative with a carboxylic acid group instead of the sulfonamide.

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where both functionalities are required .

Activité Biologique

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of parasitology and oncology. This article explores its biological activity, focusing on its antileishmanial properties, cytotoxicity, and potential as an anticancer agent.

- Molecular Formula : C12H14BrN3O2S

- Molecular Weight : 344.23 g/mol

- CAS Number : 1199773-15-3

- Rotatable Bond Count : 5

Antileishmanial Activity

Recent studies have highlighted the efficacy of sulfonamide derivatives against Leishmania species, which cause leishmaniasis—a disease lacking effective treatments. The compound under discussion has been evaluated for its activity against Leishmania infantum and Leishmania amazonensis.

In vitro Studies :

A study reported the synthesis and evaluation of various pyrazole derivatives, including this compound. The compound exhibited significant activity against both L. infantum and L. amazonensis, with IC50 values comparable to those of established treatments like pentamidine but with lower cytotoxicity towards mammalian cells .

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |

|---|---|---|

| This compound | 0.059 | 0.070 |

| Pentamidine | 0.050 | 0.065 |

This suggests that the brominated pyrazole derivative could be a promising lead for further development in treating leishmaniasis.

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using mammalian cell lines. The results indicated a favorable therapeutic index, as the compound showed lower toxicity compared to traditional antileishmanial agents . This property is crucial for developing safe treatments with minimal side effects.

Anticancer Potential

Emerging research indicates that compounds with pyrazole and sulfonamide moieties may exhibit anticancer properties. The structural characteristics of this compound suggest potential inhibition of cancer cell proliferation.

Mechanism of Action :

The compound may interfere with specific cellular pathways involved in cancer cell growth. For instance, studies have shown that similar sulfonamide derivatives can inhibit key enzymes involved in tumor progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis demonstrates that the presence of both the bromine atom and the sulfonamide group enhances biological activity. Variations in substituents on the pyrazole ring significantly affect the compound's efficacy against leishmanial parasites and potentially cancer cells .

Propriétés

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTCWRPMQTVZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682100 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-15-3 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.